molecular formula C18H20O4 B14346792 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran CAS No. 92774-37-3

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran

Katalognummer: B14346792
CAS-Nummer: 92774-37-3
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: NPUBHWHXABHVDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran is a chemical compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy groups at positions 6, 7, and 3 on the benzopyran ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of methoxy-substituted phenols and aldehydes, followed by cyclization reactions. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzopyran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.

Wissenschaftliche Forschungsanwendungen

6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran has been studied for various scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. The methoxy groups on the benzopyran ring can influence its binding affinity to enzymes or receptors, thereby modulating its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares structural similarities with 6,7-Dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-2-benzopyran and has been studied for its biological activities.

    6,7-Dimethoxyflavanone: Another related compound with similar methoxy substitutions, known for its antioxidant properties.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting chemical and biological properties

Eigenschaften

CAS-Nummer

92774-37-3

Molekularformel

C18H20O4

Molekulargewicht

300.3 g/mol

IUPAC-Name

6,7-dimethoxy-1-(3-methoxyphenyl)-3,4-dihydro-1H-isochromene

InChI

InChI=1S/C18H20O4/c1-19-14-6-4-5-13(9-14)18-15-11-17(21-3)16(20-2)10-12(15)7-8-22-18/h4-6,9-11,18H,7-8H2,1-3H3

InChI-Schlüssel

NPUBHWHXABHVDK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2C3=CC(=C(C=C3CCO2)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.